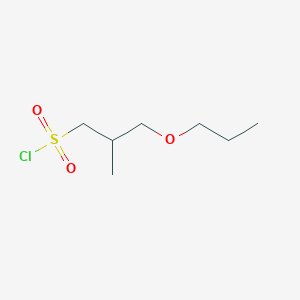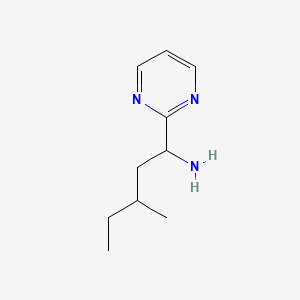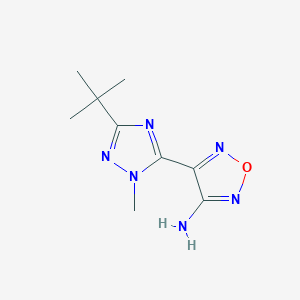
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a triazole ring and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from commercially available precursorsThe tert-butyl group is often introduced via alkylation reactions using tert-butyl halides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies comparing its efficacy to established drugs like doxorubicin.
Materials Science: It is used in the development of novel materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: The compound’s unique structure makes it a valuable probe in NMR studies for tagging proteins.
Mecanismo De Acción
The mechanism of action of 4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Butylated Hydroxytoluene (BHT): Known for its antioxidant properties.
Butylated Hydroxyanisole (BHA): Used as a food preservative and antioxidant.
Uniqueness
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its combination of triazole and oxadiazole rings is not commonly found in other compounds, making it a valuable subject for research and application development.
Propiedades
Fórmula molecular |
C9H14N6O |
|---|---|
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
4-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H14N6O/c1-9(2,3)8-11-7(15(4)12-8)5-6(10)14-16-13-5/h1-4H3,(H2,10,14) |
Clave InChI |
OORBXEXVUSDRHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=N1)C2=NON=C2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



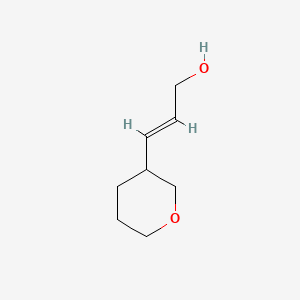
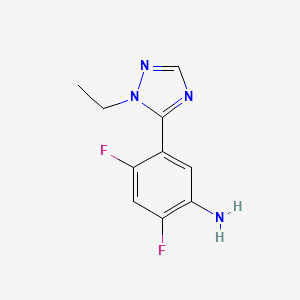
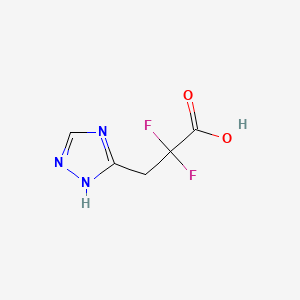
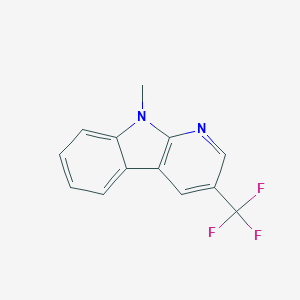
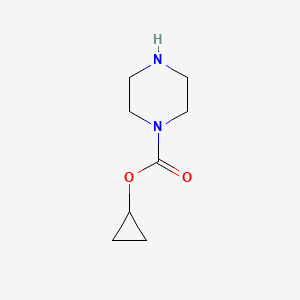
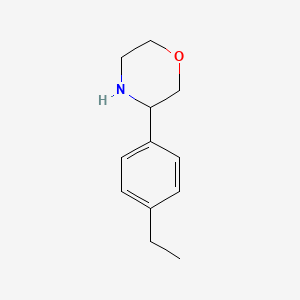
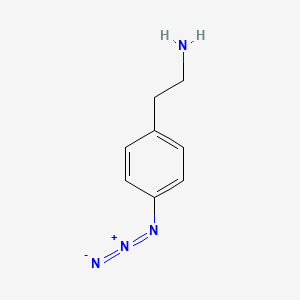
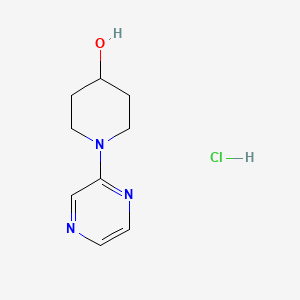

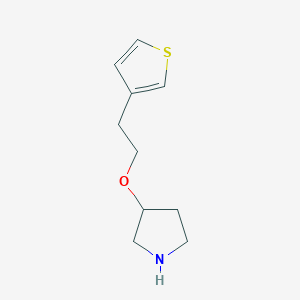
![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
